5-Bromo-5'-hexyl-2,2'-bithiophene

Organic Photovoltaics Bulk Heterojunction Solar Cells Power Conversion Efficiency

5-Bromo-5'-hexyl-2,2'-bithiophene is an essential asymmetric building block for organic electronics R&D. Unlike generic bithiophenes, its unique Br/hexyl substitution is non-interchangeable: the bromine enables controlled Stille/Suzuki cross-coupling polymerization, while the hexyl chain ensures solubility and tunes solid-state morphology for superior charge transport. Quantifiable performance gains include OPV PCE improvement from 1.30% to 2.20% and OFET hole mobility up to 0.12 cm²/V·s. Ideal for synthesizing soluble donor polymers and p-type semiconductors. Request a quote today.

Molecular Formula C14H17BrS2
Molecular Weight 329.3
CAS No. 655249-04-0
Cat. No. B3029418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-5'-hexyl-2,2'-bithiophene
CAS655249-04-0
Molecular FormulaC14H17BrS2
Molecular Weight329.3
Structural Identifiers
SMILESCCCCCCC1=CC=C(S1)C2=CC=C(S2)Br
InChIInChI=1S/C14H17BrS2/c1-2-3-4-5-6-11-7-8-12(16-11)13-9-10-14(15)17-13/h7-10H,2-6H2,1H3
InChIKeyQNMUCNVCVAUOQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-5'-hexyl-2,2'-bithiophene (CAS 655249-04-0): Procurement and Selection Overview for Organic Electronics


5-Bromo-5'-hexyl-2,2'-bithiophene (CAS 655249-04-0) is an asymmetrically substituted, heterocyclic building block belonging to the class of 2,2'-bithiophenes. It features a bromine atom at one alpha-position, which acts as a reactive handle for cross-coupling reactions, and a hexyl chain at the other, which is critical for imparting solubility and tuning solid-state morphology in resulting oligomers and polymers . It is primarily utilized as a key synthetic intermediate in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

The Functional Consequences of Asymmetric Substitution in 5-Bromo-5'-hexyl-2,2'-bithiophene


Simple or symmetrically substituted bithiophenes are often inadequate for advanced materials development due to the stringent requirements of modern organic electronics. The functional value of this compound is not derived from the bithiophene core itself but from the precise and asymmetric combination of a bromine atom and a hexyl chain. This specific substitution pattern is non-interchangeable; generic substitution would lead to synthetic failure or inferior device performance. The bromine atom provides a necessary site for controlled polymerization via cross-coupling, while the hexyl chain is essential for the solubility and processability of the resulting conjugated macromolecules . Furthermore, the presence of the hexyl chain directly influences the solid-state packing and, consequently, the charge transport properties, a critical factor in device performance [1][2]. The evidence below quantifies the impact of incorporating this specific building block into functional materials.

Quantitative Differentiation of 5-Bromo-5'-hexyl-2,2'-bithiophene: A Comparative Performance Analysis


Enhanced Power Conversion Efficiency (PCE) in Molecular Bulk Heterojunction Solar Cells

In molecular bulk heterojunction (BHJ) solar cells, incorporating a 5-hexyl-2,2'-bithienyl donor unit, which can be synthesized from the target compound, demonstrably improves device performance. A study directly comparing a conjugated BODIPY donor with and without the appended hexyl-bithienyl unit showed a substantial increase in power conversion efficiency (PCE) from 1.30% to 2.20% [1]. This represents a 69% relative improvement.

Organic Photovoltaics Bulk Heterojunction Solar Cells Power Conversion Efficiency

Benchmarking Photovoltaic Performance of 9RFL Chromophore in Solution-Processed OSCs

A D-π-D type chromophore (9RFL) synthesized using the 5-hexyl-2,2'-bithiophene unit as a key building block demonstrated quantifiable performance in solution-processed bulk-heterojunction organic solar cells (BHJ-OSCs). The device with a 9RFL:PC61BM (1:3) active layer achieved a power conversion efficiency (PCE) of approximately 2.13%, a short-circuit current density (JSC) of ~9.91 mA/cm², and an open-circuit voltage (VOC) of ~0.718 V [1].

Organic Solar Cells Solution-Processed Devices Fluorene-Based Chromophores

Synthesis of Oligothiophenes with Tailored Electronic and Morphological Properties

The target compound serves as a crucial precursor for synthesizing tetrahedral oligothiophenes with n-hexyl terminal groups (Hex-TnTM, n=1–4) via Kosugi-Migita-Stille coupling . The study highlights that varying the number of thiophene rings allows for precise tuning of the oligomers' electronic and morphological properties, a level of structural control that is enabled by the asymmetric reactivity of the 5-bromo-5'-hexyl-2,2'-bithiophene monomer .

Oligothiophene Synthesis Organic Semiconductors Structure-Property Relationships

Achieving High Hole Mobility in Organic Field-Effect Transistors (OFETs)

While not a direct comparison of the monomer itself, the class of hexyl-bithiophene derivatives has demonstrated the potential for achieving high charge carrier mobility in OFETs. A study on a nearly planar derivative with a narrow HOMO-LUMO gap, H2T26N, reported a remarkably high hole mobility of 0.12 cm²/V·s [1]. This performance metric serves as a strong, class-level indicator of the potential for materials derived from 5-bromo-5'-hexyl-2,2'-bithiophene to be developed into high-performance p-type semiconductors.

Organic Field-Effect Transistors Hole Mobility Solution-Processed Semiconductors

Optimal Application Scenarios for 5-Bromo-5'-hexyl-2,2'-bithiophene (CAS 655249-04-0)


Synthesis of Solution-Processable Organic Semiconductor Polymers and Oligomers

This compound is an ideal monomer for constructing soluble, conjugated polymers and oligomers via cross-coupling reactions (e.g., Stille, Suzuki). The hexyl side chain ensures solubility in common organic solvents, while the bromine atom provides a reactive site for polymerization. This is the primary application driving procurement .

Development of High-Performance Organic Photovoltaic (OPV) Active Layers

The compound is a critical precursor for synthesizing donor materials in bulk heterojunction (BHJ) solar cells. Evidence shows that its incorporation into donor units leads to a significant, quantifiable increase in power conversion efficiency (PCE) from 1.30% to 2.20% . It is therefore a key building block for researchers aiming to improve OPV performance.

Fabrication of Solution-Processed Organic Field-Effect Transistors (OFETs)

Researchers should consider this compound for developing p-type organic semiconductors for OFETs. The resulting hexyl-bithiophene-based materials exhibit high hole mobility, with related derivatives achieving up to 0.12 cm²/V·s . Its use is indicated when solution processability and high charge carrier mobility are required.

Research on Structure-Property Relationships in Conjugated Materials

The compound's well-defined, asymmetric structure makes it a valuable tool for systematic studies. It allows researchers to investigate how the length and branching of alkyl side chains and the specific placement of reactive groups affect the final material's electronic, optical, and morphological properties .

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